1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-
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Overview
Description
1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]- is a complex heterocyclic compound
Preparation Methods
The synthesis of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Scientific Research Applications
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: They are used in the development of new materials and as catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or interfere with cellular pathways, leading to their biological effects. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation . The molecular targets and pathways involved vary depending on the specific structure and substituents of the compound .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-f][1,6]naphthyridine derivatives can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and enzyme inhibition activities.
1,2,4-Triazolo[1,5-c]pyrimidine derivatives: These compounds are investigated for their potential as therapeutic agents.
Properties
Molecular Formula |
C37H32N12 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)-9-phenyl-8-[4-[[4-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-[1,2,4]triazolo[3,4-f][1,6]naphthyridine |
InChI |
InChI=1S/C37H32N12/c1-47-22-32(40-23-47)37-46-45-36-29-19-28(25-5-3-2-4-6-25)33(41-30(29)13-18-49(36)37)26-9-7-24(8-10-26)21-48-16-11-27(12-17-48)34-42-35(44-43-34)31-20-38-14-15-39-31/h2-10,13-15,18-20,22-23,27H,11-12,16-17,21H2,1H3,(H,42,43,44) |
InChI Key |
TXAUVTMSYDSYGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=NN=C3N2C=CC4=NC(=C(C=C43)C5=CC=CC=C5)C6=CC=C(C=C6)CN7CCC(CC7)C8=NC(=NN8)C9=NC=CN=C9 |
Origin of Product |
United States |
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